molecular formula C15H11N3O3 B6362648 1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240569-06-5

1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No. B6362648
CAS RN: 1240569-06-5
M. Wt: 281.27 g/mol
InChI Key: VRLHRBANJHTAIL-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one (NNP) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. NNP has a wide range of properties such as antioxidant, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for use in various laboratory experiments.

Scientific Research Applications

Heterocyclization and Chemical Synthesis

1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has been utilized in the field of organic chemistry, particularly in heterocyclization reactions and the synthesis of novel organic compounds. For example, a study explored the condensation of isonitroso β-diketones, containing a naphthalen-1-yl substituent, with hydrazine hydrate, leading to the synthesis of 3-(memoxymemyl)-5-(naphthalen-1-yl)-4-nitroso-1H-pyrazole. This reaction demonstrates the compound's utility in generating new pyrazole derivatives with potential applications in various chemical syntheses (Efimov et al., 2019).

Antimicrobial Activity

Compounds bearing the 1-(naphthalen-2-yl)-2-(pyrazol-1-yl)ethanone framework have been synthesized and evaluated for their antimicrobial properties. A study synthesized a series of compounds and tested their activity against various gram-positive and gram-negative bacteria as well as strains of fungi. Some of these compounds showed significant antimicrobial activity, highlighting the potential of the naphthalen-2-yl and pyrazol-1-yl combination in the development of new antimicrobial agents (Desai et al., 2017).

Molecular Docking and Biological Interactions

The compound has also been involved in studies focusing on molecular docking to evaluate its interactions with biological targets. For instance, the cyclization reaction of specific ketones in the presence of hydrazine hydrate led to the formation of new compounds which were then docked against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis. This approach is critical in drug discovery and development, providing insights into the potential biological activities and therapeutic applications of these compounds (Karanth et al., 2018).

Cytotoxicity and Anticancer Properties

Furthermore, the synthesis of new oxime ester derivatives containing the 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone framework has been conducted to explore their potential anticancer properties. These compounds were evaluated for their cytotoxic effects on mouse fibroblast and human neuroblastoma cell lines, with some showing selective toxicity towards neuroblastoma cells. This highlights the compound's relevance in the development of selective anticancer therapies (Karakurt et al., 2021).

properties

IUPAC Name

1-naphthalen-2-yl-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(10-17-8-7-15(16-17)18(20)21)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLHRBANJHTAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

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